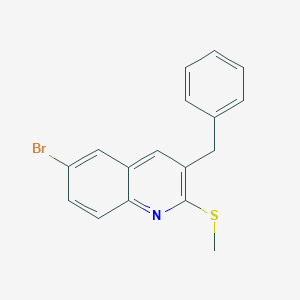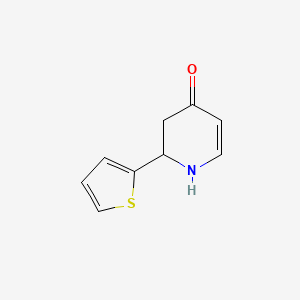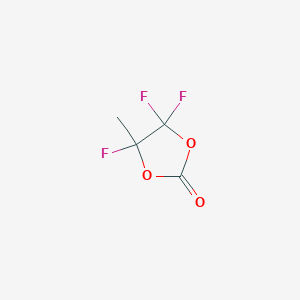
4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₄H₃F₃O₃ and a molecular weight of 156.06 g/mol It is a cyclic carbonate derivative and is known for its unique structural properties, which include three fluorine atoms and a methyl group attached to a dioxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one typically involves the reaction of trifluoroacetic anhydride with 2-methyl-1,3-propanediol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxolanone ring . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and trifluoroacetic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and temperatures ranging from 0°C to 50°C.
Hydrolysis: Acidic or basic aqueous solutions, temperatures from room temperature to 100°C.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and temperatures from 0°C to room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted dioxolanones
Hydrolysis: 2-methyl-1,3-propanediol and trifluoroacetic acid
Reduction: Corresponding alcohols
Wissenschaftliche Forschungsanwendungen
4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential as a prodrug or drug delivery agent due to its ability to undergo hydrolysis.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The compound can act as an electrophile due to the presence of electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound serves as an intermediate or a precursor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxolan-2-one: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: Contains a chlorine atom and a methylene group, leading to different chemical properties and uses.
4,5-Difluoro-1,3-dioxolan-2-one:
Uniqueness
4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one is unique due to the presence of three fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and in the synthesis of fluorinated organic compounds .
Eigenschaften
CAS-Nummer |
827300-09-4 |
|---|---|
Molekularformel |
C4H3F3O3 |
Molekulargewicht |
156.06 g/mol |
IUPAC-Name |
4,4,5-trifluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3F3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
InChI-Schlüssel |
YWBGDZJPAROAIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)O1)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


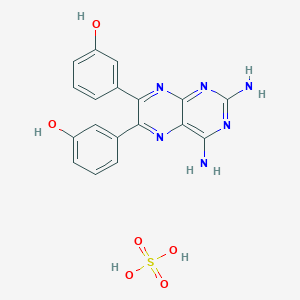

![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
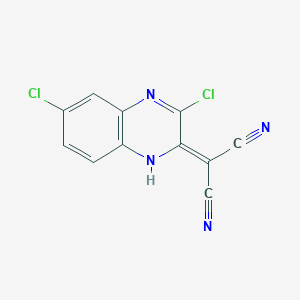
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
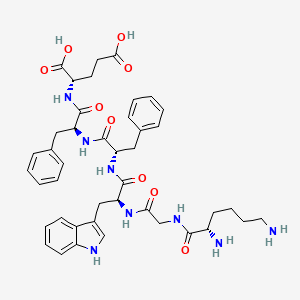

![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
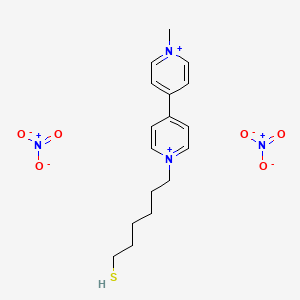
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
